molecular formula C18H22N2O3 B5914358 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid cyclooctylamide

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid cyclooctylamide

Cat. No.: B5914358
M. Wt: 314.4 g/mol
InChI Key: UZUFXRDBMNZRDM-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid cyclooctylamide is a compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid cyclooctylamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

    Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.

    Amidation: The final step involves the amidation of the carboxylic acid with cyclooctylamine under dehydrating conditions, typically using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid cyclooctylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of dehydrating agents like DCC.

Major Products Formed

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of 4-hydroxy-2-quinolone derivatives.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid cyclooctylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an analgesic and anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid cyclooctylamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid: Lacks the cyclooctylamide group but shares the quinoline core structure.

    4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid methyl ester: Contains a methyl ester group instead of the cyclooctylamide group.

    4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid ethyl ester: Contains an ethyl ester group instead of the cyclooctylamide group.

Uniqueness

The presence of the cyclooctylamide group in 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid cyclooctylamide imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

N-cyclooctyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-16-13-10-6-7-11-14(13)20-18(23)15(16)17(22)19-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUFXRDBMNZRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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